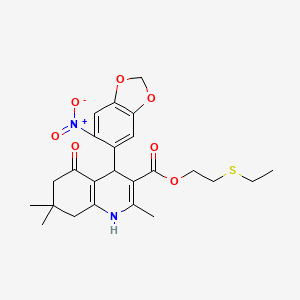![molecular formula C20H23NO3 B5108448 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound was first synthesized in the 1980s and has since been used in numerous scientific studies to investigate the role of adenosine receptors in various physiological processes.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide acts as a competitive antagonist for the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine A1 receptors are involved in the regulation of various physiological processes, including neurotransmitter release, vasodilation, and cardiac function. By blocking the activity of adenosine A1 receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of adenosine-induced vasodilation, the modulation of neurotransmitter release, and the reduction of ischemic injury in the brain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.
実験室実験の利点と制限
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide is that it may have off-target effects on other receptors or enzymes, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of inflammation and immune function, which could have implications for the treatment of autoimmune diseases and other conditions. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide could be used in combination with other compounds to investigate the role of adenosine receptors in the regulation of pain and anxiety. Finally, further research is needed to fully understand the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide and other adenosine receptor antagonists.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide involves several chemical reactions, including the condensation of 3,4-dimethoxyphenethylamine with 2-phenylcyclopropanecarboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through purification and crystallization.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been widely used in scientific research to investigate the role of adenosine receptors in various physiological processes, including sleep regulation, cardiovascular function, and neuroprotection. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to study the effects of adenosine A1 receptor activation on sleep-wake cycles in rodents. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide has been used to investigate the role of adenosine A1 receptors in the regulation of blood pressure and heart rate.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-9-8-14(12-19(18)24-2)10-11-21-20(22)17-13-16(17)15-6-4-3-5-7-15/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDGTYOOAPSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5694000 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)

![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)